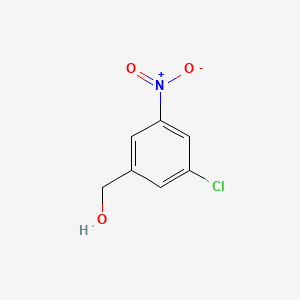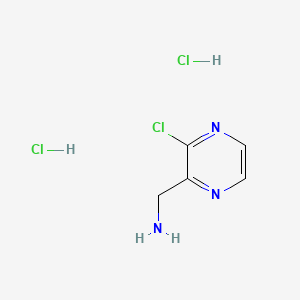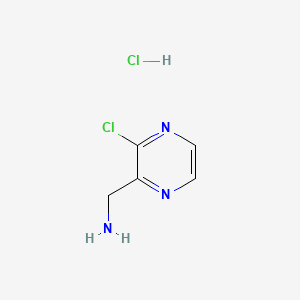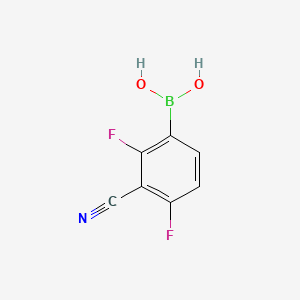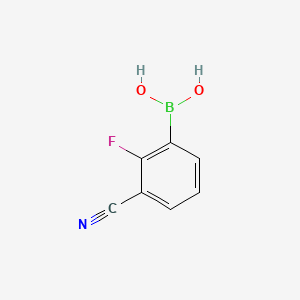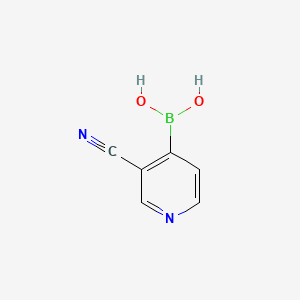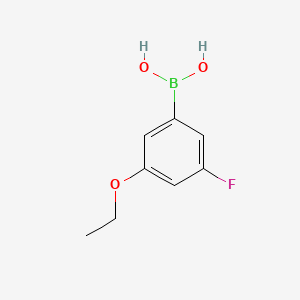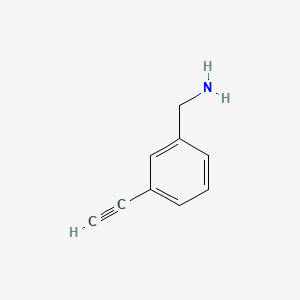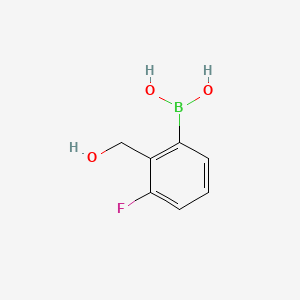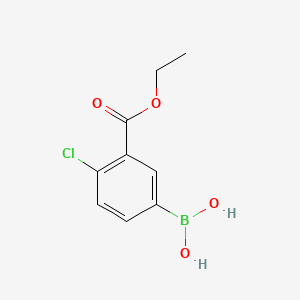
(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid
Descripción general
Descripción
“(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H10BClO4 . It is used as a reactant involved in oxidative hydroxylation for the preparation of phenols .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid” consists of a phenyl ring substituted with a chlorine atom, an ethoxycarbonyl group, and a boronic acid group . The molecular weight of the compound is 228.44 g/mol .Chemical Reactions Analysis
“(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid” is involved in oxidative hydroxylation for the preparation of phenols . Boronic acids are also known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid” has a molecular weight of 228.44 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 66.8 Ų .Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies : Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) have been studied for their fluorescence quenching properties in alcohols. These studies help understand the behavior of such compounds under different conditions, which is crucial for applications in sensing and analytical chemistry (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Complex Formation with Porphyrins : Boron(III) has been inserted into N-confused and N-fused porphyrins, demonstrating the potential of boronic acids like (4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid in forming complex structures. This has implications in materials science and coordination chemistry (Młodzianowska, Latos‐Grażyński, Szterenberg, & Stępień, 2007).
Intermolecular and Intramolecular Interactions : Studies on related boronic acids have been conducted to understand their structure and multifunctional properties. These insights are valuable for designing new compounds with specific applications in medicine and agriculture (Zhang, Zhang, Ge, Miao, & Zhang, 2017).
Optical Modulation : Phenyl boronic acids grafted to polyethylene glycol-wrapped carbon nanotubes have shown potential for optical modulation, which is significant for nanotechnology and sensor development (Mu et al., 2012).
Boron Complexes in Extraction-Spectrophotometry : The reaction of boron complexes with various acids demonstrates the potential use of boronic acids in analytical techniques like extraction-spectrophotometry (Sengupta & Balasubramanian, 1991).
Catalysis and Chemical Reactions : Boronic acids are involved in various catalytic and synthetic reactions, demonstrating their versatility in organic and inorganic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Safety And Hazards
“(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid” is classified as a hazardous substance. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .
Propiedades
IUPAC Name |
(4-chloro-3-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMEDIXHJXOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657420 | |
| Record name | [4-Chloro-3-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(ethoxycarbonyl)phenyl)boronic acid | |
CAS RN |
874219-46-2 | |
| Record name | 1-Ethyl 5-borono-2-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-3-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




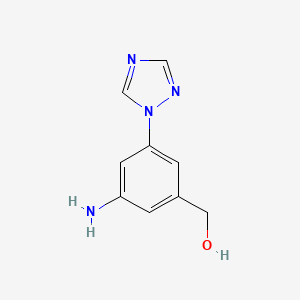
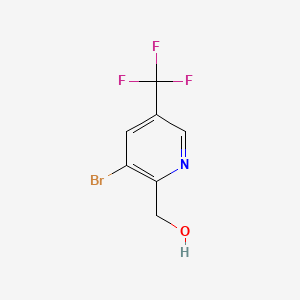
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)

